molecular formula C45H57NO14 B585453 Cabazitaxel-d6 CAS No. 1383561-29-2

Cabazitaxel-d6

Cat. No.: B585453
CAS No.: 1383561-29-2
M. Wt: 841.981
InChI Key: BMQGVNUXMIRLCK-YHVGWTKXSA-N
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Description

Cabazitaxel-d6 is a deuterated form of cabazitaxel, a semi-synthetic derivative of a natural taxoid. Cabazitaxel is a microtubule inhibitor and is the fourth taxane to be approved as a cancer therapy. It is primarily used in the treatment of metastatic castration-resistant prostate cancer, particularly in patients who have previously been treated with docetaxel .

Mechanism of Action

Target of Action

Cabazitaxel-d6, also known as 1383561-29-2 (d6-labeled), is a semi-synthetic derivative of a natural taxoid . It primarily targets microtubules in cells . Microtubules are part of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

This compound acts as a microtubule inhibitor . It binds to β-tubulin subunits in a 1:1 stoichiometric ratio , stabilizing microtubules and preventing their depolymerization . This stabilization disrupts the normal dynamic process required for cell function and division. As a result, cells are unable to complete mitosis, leading to cell cycle arrest at the G2/M phase and eventually, cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle , specifically the transition from the G2 phase to the M phase . By inhibiting microtubule dynamics, this compound prevents the formation of the mitotic spindle, an essential apparatus for chromosome segregation during mitosis . This leads to cell cycle arrest and apoptosis .

Pharmacokinetics

Following a one-hour intravenous infusion, plasma concentrations of Cabazitaxel can be described by a three-compartment pharmacokinetic model with α-, β-, and γ- half-lives of four minutes, two hours, and 95 hours, respectively . Cabazitaxel is mainly metabolized by the cytochrome P450 (CYP) enzyme 3A45 and to a lesser extent by CYP2C8 .

Result of Action

The primary result of this compound action is the induction of cell death in tumor cells . By disrupting microtubule dynamics and causing cell cycle arrest, this compound triggers apoptosis, or programmed cell death . This leads to a reduction in tumor growth and size .

Action Environment

This compound has shown to be effective in a variety of environments, including in patients with metastatic castration-resistant prostate cancer previously treated with a docetaxel-containing treatment regimen . Due to its low affinity for the P-glycoprotein (P-gp) efflux pump, this compound can more readily penetrate the blood–brain barrier compared to other taxanes like paclitaxel and docetaxel . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of efflux pumps and the permeability of the blood-brain barrier .

Biochemical Analysis

Biochemical Properties

Cabazitaxel-d6 interacts with tubulin, a protein that forms the microtubules of the cellular cytoskeleton . By binding to and stabilizing tubulin, this compound inhibits microtubule depolymerization . This results in cell cycle arrest in the G2/M phase and inhibition of tumor cell proliferation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . It also affects cellular metabolism, primarily through its interaction with tubulin .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and stabilizing tubulin . This prevents the depolymerization of microtubules, leading to cell cycle arrest in the G2/M phase . The inhibition of microtubule dynamics disrupts the mitotic spindle apparatus, preventing cell division and leading to cell death .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes and cofactors

Transport and Distribution

This compound is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, affecting its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cabazitaxel is synthesized from 10-deacetylbaccatin III, a compound isolated from the yew tree. The synthesis involves multiple steps, including esterification and selective protection and deprotection of hydroxyl groups . The deuterated form, Cabazitaxel-d6, involves the incorporation of deuterium atoms at specific positions to enhance its pharmacokinetic properties.

Industrial Production Methods: Industrial production of cabazitaxel involves large-scale synthesis using similar synthetic routes but optimized for yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Cabazitaxel-d6 undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Cabazitaxel-d6 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Cabazitaxel-d6: this compound is unique due to its deuterated form, which enhances its pharmacokinetic properties, including increased stability and reduced metabolism. This makes it a valuable tool in pharmacokinetic studies and in the development of more effective cancer therapies .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1/i9D3,10D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQGVNUXMIRLCK-YHVGWTKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)C)OC([2H])([2H])[2H])C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H57NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

842.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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